3-Phenylbutyl acetate

Description

Contextualization within Ester Chemistry and Aromatic Compounds

3-Phenylbutyl acetate (B1210297) is structurally defined by two key chemical classifications: it is an ester and an aromatic compound.

Esters are a class of chemical compounds derived from the reaction of an acid with an alcohol. ontosight.ai In the case of 3-phenylbutyl acetate, it is the acetate ester formed from the precursor alcohol, 3-phenylbutanol, and acetic acid or its derivative, acetic anhydride (B1165640). ontosight.aievitachem.com This formation, known as esterification, is a fundamental reaction in organic chemistry that creates the characteristic ester functional group (R-COO-R').

The "phenylbutyl" portion of its name signifies the presence of a phenyl group attached to a butyl chain. The phenyl group, a cyclic aromatic ring of the formula C₆H₅, categorizes this compound as an aromatic compound. ontosight.ai This structural feature is crucial as it imparts a degree of aromaticity that influences the molecule's physical properties, including its distinct fruity and floral odor, which is a key driver of its application in the fragrance industry. ontosight.aiontosight.ai

The combination of the ester group and the aromatic ring defines the compound's reactivity and potential for further chemical modification. Research into analogous compounds shows that modifications to either the ester group or the phenyl ring can significantly alter the molecule's properties, such as its fragrance profile, volatility, and biological activity.

Overview of Current Academic Inquiry into Phenylbutyl Acetate and its Analogues

While direct academic publications on this compound are limited, substantial research is being conducted on its structural analogues. This research provides insight into the potential applications and scientific interest in this class of molecules.

A significant focus of academic and industrial research is on analogues used as fragrance ingredients. nih.gov1,3-Dimethyl-3-phenylbutyl acetate , a closely related compound, is recognized for its floral, green, and woody odor profile. scent.vn It is a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group, which is subject to systematic review for its applications and properties in the fragrance industry. exlibrisgroup.comkisti.re.kr Research on these analogues often involves developing advanced analytical methods, such as high-performance liquid chromatography (HPLC), for separation and quantification.

Furthermore, the core structure of phenylbutyl acetate serves as a building block in more complex organic synthesis. Scientific literature details the synthesis of functionalized phenylbutyl acetate analogues as intermediates in the creation of complex target molecules. For example, a recent study in the Journal of Medicinal Chemistry described the synthesis of various complex molecules using 4-phenyl-1-butanol (B1666560) as a starting reagent, highlighting the utility of the phenylbutyl scaffold. acs.org In another example, researchers synthesized 4-(3,4,5-Trimethoxyphenyl)butyl Acetate as a key intermediate in the total synthesis of (±)-allocolchicine, a complex natural product. acs.org This demonstrates the relevance of phenylbutyl acetate structures in advanced, multi-step synthetic chemistry aimed at producing biologically active compounds.

Theoretical studies also explore the synthesis of related structures. Computational research into the cobalt-catalyzed decarbonylative alkylative esterification of styrenes has been used to understand the reaction pathways that can produce compounds like 3-methyl-1-phenylbutyl acetate . researchgate.net Such research is fundamental to developing novel and efficient synthetic methods for this class of esters.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 46319-71-5 nih.gov |

| Molecular Formula | C₁₂H₁₆O₂ nih.gov |

| Synonyms | 3-phenyl-1-butyl acetate, EINECS 256-262-3 nih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 192.25 g/mol nih.gov |

| Monoisotopic Mass | 192.115030 g/mol nih.gov |

| Topological Polar Surface Area | 26.3 Ų nih.gov |

| Complexity | 171 nih.gov |

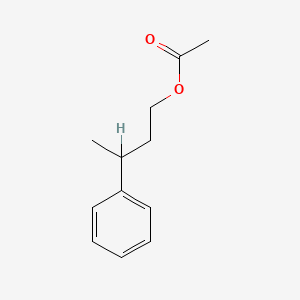

Structure

3D Structure

Properties

CAS No. |

46319-71-5 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

3-phenylbutyl acetate |

InChI |

InChI=1S/C12H16O2/c1-10(8-9-14-11(2)13)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

DCQSJWISXFTJAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetic Profiles Involving Phenylbutyl Acetate

Mechanistic Investigations of Ester Formation and Hydrolysis

The formation and cleavage of the ester bond in 3-phenylbutyl acetate (B1210297) are governed by the principles of nucleophilic acyl substitution. The specific mechanisms are influenced by catalysts, reagents, and reaction conditions.

The synthesis of 3-phenylbutyl acetate from its precursor alcohol, 3-phenylbutanol, is typically achieved through acylation. The most common method is Fischer esterification, which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds via protonation of the acetic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol's hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound. This reaction is reversible, and the equilibrium can be shifted toward the product by removing water as it forms.

Alternatively, more reactive acylating agents can be used for a more irreversible reaction. The use of acetyl chloride or acetic anhydride (B1165640) with 3-phenylbutanol, often in the presence of a non-nucleophilic base like pyridine (B92270), provides a highly efficient route. In the case of acetyl chloride, the mechanism is a direct nucleophilic acyl substitution where the alcohol attacks the highly electrophilic carbonyl carbon of the acid chloride. The pyridine acts as a catalyst and scavenges the HCl byproduct. With acetic anhydride, pyridine or an acid catalyst activates the anhydride, making it susceptible to nucleophilic attack by the alcohol, leading to the formation of the ester and an acetic acid byproduct.

Transesterification is another pathway for forming this compound. This involves reacting an ester like methyl acetate or vinyl acetate with 3-phenylbutanol. ijiet.comresearchgate.net This reaction can be catalyzed by either acids or bases. Lipase-catalyzed transesterification, a biocatalytic approach, offers high selectivity under mild conditions, following a Ping-Pong Bi-Bi mechanism where the enzyme forms an acyl-enzyme intermediate before transferring the acetyl group to the alcohol. scielo.brresearchgate.net

The hydrolysis of this compound, the reverse of esterification, results in the formation of 3-phenylbutanol and acetic acid. This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, 3-phenylbutanol is eliminated, and the protonated acetic acid is deprotonated to regenerate the acid catalyst. This mechanism is the microscopic reverse of Fischer esterification and is fully reversible. The pH-rate profile for the hydrolysis of similar esters, such as phenyl acetate, shows that specific acid catalysis is the dominant mechanism at low pH (pH < 3). libretexts.org

Enzymatic hydrolysis, facilitated by esterases or lipases, provides a highly specific pathway for cleaving the ester bond. These enzymes, often belonging to the α/β-hydrolase family, utilize a catalytic triad (B1167595) (typically Ser-His-Asp) in their active site. nih.gov The serine residue performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate and subsequently a covalent acyl-enzyme intermediate, releasing the alcohol (3-phenylbutanol). This intermediate is then hydrolyzed by a water molecule to release acetic acid and regenerate the enzyme. nih.gov

Elimination and Substitution Reaction Pathways for Phenylbutyl Acetate Precursors and Derivatives

The synthesis of the core phenylbutyl structure and the reactions of its derivatives involve key elimination and substitution pathways.

While this compound itself is not prone to standard E1 or E2 reactions, its derivatives and precursors, particularly alkyl halides like 1-bromo-3-phenylbutane, can undergo these elimination reactions to form alkenes.

E2 (Bimolecular Elimination): This pathway is favored by strong, sterically hindered bases (like potassium tert-butoxide) and occurs in a single, concerted step. The base abstracts a proton from the carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously, forming a double bond. For a derivative like 1-bromo-3-phenylbutane, E2 elimination would primarily yield 3-phenyl-1-butene. The reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group.

E1 (Unimolecular Elimination): This two-step mechanism is favored by poor nucleophiles/weak bases and polar protic solvents, and it competes with SN1 reactions. It involves the initial departure of the leaving group to form a carbocation intermediate. A weak base then abstracts a beta-proton to form the alkene. For a secondary halide like 2-bromo-3-phenylbutane, an E1 reaction would proceed through a secondary carbocation, which could potentially rearrange before elimination.

A distinct elimination pathway for acetate esters is pyrolysis, which occurs at high temperatures without a catalyst. This reaction, known as an Ei (internal elimination) mechanism, proceeds through a concerted, cyclic six-membered transition state (a retro-ene reaction). For this compound, pyrolysis would lead to the formation of 3-phenyl-1-butene and acetic acid. Kinetic studies on the pyrolysis of butyl acetate isomers confirm that this unimolecular decomposition is a key pathway at elevated temperatures. mit.edu

Nucleophilic substitution is fundamental to constructing the carbon skeleton of this compound's precursors.

SN2 Reactions: The construction of the phenylbutyl framework can be achieved via SN2 pathways. For instance, a Grignard reagent, such as ethylmagnesium bromide, could react with styrene (B11656) oxide in a nucleophilic ring-opening reaction to form 3-phenyl-1-butanol (B1593598) after workup. Alternatively, a cuprate (B13416276) reagent like lithium diphenylcuprate could perform a conjugate addition to crotonaldehyde, followed by reduction of the aldehyde to yield the desired alcohol precursor. The reactivity in SN2 reactions is sensitive to steric hindrance; primary alkyl halides are more reactive than secondary ones. learncbse.in

SN1 Reactions: While less common for synthesis due to the potential for rearrangements and competing elimination reactions, SN1 pathways are relevant. For example, the hydrolysis of a secondary halide like 2-chloro-3-phenylbutane in a polar protic solvent would proceed via an SN1 mechanism, involving a secondary carbocation intermediate. learncbse.in

Palladium-Catalyzed C-C Bond Formation: Modern synthetic methods like the Heck reaction provide efficient routes to precursors. For example, the palladium-catalyzed reaction between an aryl halide (e.g., bromobenzene) and 1-butene (B85601) could be envisioned as a route to the phenylbutene skeleton, which can then be functionalized. nih.govmdpi.com The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent beta-hydride elimination. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr): This mechanism is relevant for precursors where a nucleophile displaces a leaving group on an aromatic ring. SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com While not directly applicable to the synthesis of the unsubstituted phenylbutyl moiety, it is a key reaction in the synthesis of more complex, functionalized aromatic precursors. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org

Kinetic Studies of Phenylbutyl Acetate Chemical Reactions

While specific kinetic data for this compound is not widely published, extensive studies on analogous compounds like phenyl acetate and butyl acetate provide a strong basis for understanding its reaction kinetics.

The hydrolysis of esters is a well-studied reaction. For phenyl acetate, the hydrolysis is first-order and base-catalyzed at near-neutral pH. stanford.edu The kinetics of acetate-catalyzed hydrolysis of phenyl acetate in buffered aqueous solutions have been shown to be greatly enhanced by microwave irradiation compared to conventional heating. researchgate.net The table below presents kinetic data for the hydrolysis of the related compound, butyl acetate.

| Reaction | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|---|

| Acid Hydrolysis | H⁺ | 25 | 4.9 x 10⁻⁵ L mol⁻¹ s⁻¹ | Not Specified |

| Alkaline Hydrolysis | OH⁻ | 20 | 0.076 L mol⁻¹ s⁻¹ | 46.9 kJ mol⁻¹ |

| 30 | 0.155 L mol⁻¹ s⁻¹ | |||

| 40 | 0.297 L mol⁻¹ s⁻¹ |

Data adapted from studies on n-butyl acetate hydrolysis. kirj.ee

Esterification kinetics, such as the reaction between n-butanol and acetic acid catalyzed by an ion-exchange resin (Amberlyst 15), have also been investigated. The reaction rate is sensitive to temperature, with conversion increasing at higher temperatures. ijert.org The kinetics of transesterification reactions are often modeled using a second-order rate law, and studies on similar systems reveal the activation energies for both the forward and reverse reactions. researchgate.net

| Parameter | Value | Units |

|---|---|---|

| Forward Reaction Rate Constant (k_f) | 6291.15 | L/(mol·s) |

| Forward Reaction Activation Energy (Ea_f) | 50134.7 | J/mol |

| Reverse Reaction Rate Constant (k_r) | 137.72 | L/(mol·s) |

| Reverse Reaction Activation Energy (Ea_r) | 38324 | J/mol |

Data for the transesterification reaction to form n-butyl acetate. researchgate.net

For this compound, the presence of the phenyl group is expected to exert electronic effects that may subtly alter these kinetic parameters compared to simple butyl acetate, but the fundamental kinetic laws and mechanistic dependencies on catalysts and temperature would remain consistent.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational reaction pathway analysis serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions at a molecular level. In the context of phenylbutyl acetate, computational studies, particularly on analogous compounds, provide profound insights into the kinetics, mechanism, and thermodynamics of its transformations. A notable example is the computational investigation into the gas-phase thermal decomposition of 1-phenylethyl acetate, a structurally similar ester. researchgate.net This analysis reveals the subtle molecular rearrangements that govern the reaction pathway.

The study of 1-phenylethyl acetate's thermal decomposition into vinyl benzene (B151609) and ethanoic acid showcases a molecular mechanism characterized by a semi-rigid and highly organized transition state. researchgate.net This process involves the intramolecular transfer of a hydrogen atom and the simultaneous cleavage and formation of several bonds. The reaction is initiated by the transfer of the C2-H1 hydrogen atom to the O5 oxygen atom, leading to the formation of an O5-H1 bond. Concurrently, the C2-O4 bond elongates and eventually breaks, while the C1-C2 bond transforms from a single to a double bond. This concerted mechanism is facilitated by a six-membered cyclic transition state. researchgate.net

The potential energy surface (PES) analysis is crucial in understanding the stability of molecules and identifying the transition state geometry, which corresponds to an energy maximum along the reaction coordinate. researchgate.net For the decomposition of 1-phenylethyl acetate, the transition state structure is located and verified through computational optimization and frequency analysis, ensuring it represents a true saddle point connecting reactants and products. researchgate.net

Detailed geometric parameters of the reactant, transition state, and products provide a quantitative picture of the reaction progress. The table below illustrates the changes in key bond lengths during the thermal decomposition of 1-phenylethyl acetate, as determined by Density Functional Theory (DFT) calculations at the B3LYP/6-31++G** level of theory. researchgate.net

Table 1: Optimized Geometries (Bond Lengths in Å) for the Thermal Decomposition of 1-Phenylethyl Acetate researchgate.net

| Bond | Ground State (Å) | Transition State (Å) |

| C2-H1 | 1.09 | 1.27 |

| O5-H1 | 4.56 | 1.47 |

| C2-O4 | 1.46 | 1.89 |

| C1-C2 | 1.52 | 1.42 |

| C3-O5 | 1.21 | 1.26 |

| C3-O4 | 1.36 | 1.30 |

The elongation of the C2-H1 and C2-O4 bonds, coupled with the shortening of the O5-H1 and C1-C2 bonds in the transition state, clearly depicts the bond-breaking and bond-forming processes central to the reaction mechanism. researchgate.net This detailed computational analysis provides a foundational understanding of the reaction dynamics, which can be extrapolated to predict the behavior of structurally related esters like this compound under similar conditions.

Advanced Spectroscopic and Analytical Characterization of 3 Phenylbutyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The aromatic protons on the phenyl group are expected to appear in the range of δ 7.1-7.3 ppm. The protons of the butyl chain and the acetate (B1210297) group will have distinct signals. The methylene (B1212753) protons adjacent to the oxygen of the ester group (CH₂-O) are anticipated to be downfield due to the deshielding effect of the oxygen atom. The methine proton (CH) attached to the phenyl group and the adjacent methylene protons (CH₂) will exhibit complex splitting patterns due to spin-spin coupling. The terminal methyl group of the butyl chain and the methyl group of the acetate moiety will each show a singlet or a simple multiplet in the upfield region of the spectrum.

Predicted ¹H NMR Data for 3-Phenylbutyl Acetate:

Phenyl group (C₆H₅): δ 7.1-7.3 ppm (multiplet, 5H)

CH-Phenyl: (multiplet, 1H)

CH₂-CH-Phenyl: (multiplet, 2H)

O-CH₂: (triplet, 2H)

CH₃ (acetate): (singlet, 3H)

CH₃ (butyl): (doublet, 3H)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. Based on data from related compounds like phenyl acetate and other substituted phenyl acetates, the chemical shifts for this compound can be estimated. jcsp.org.pkhmdb.cachemicalbook.com

The carbonyl carbon of the acetate group is expected to have a chemical shift in the range of δ 170 ppm. The aromatic carbons will appear between δ 125 and 145 ppm. The carbons of the butyl chain will have signals in the aliphatic region of the spectrum, with the carbon attached to the oxygen (C-O) being the most downfield of the aliphatic carbons.

Predicted ¹³C NMR Data for this compound:

C=O (carbonyl): ~170 ppm

Aromatic C (quaternary): ~145 ppm

Aromatic CH: ~126-129 ppm

CH₂-O: ~64 ppm

CH-Phenyl: ~35 ppm

CH₂: ~30 ppm

CH₃ (butyl): ~22 ppm

CH₃ (acetate): ~21 ppm

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₁₂H₁₆O₂, which corresponds to a molecular weight of 192.25 g/mol . jcsp.org.pk

Upon electron ionization (EI), the this compound molecule will lose an electron to form a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 192. The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. miamioh.edu A significant fragmentation pathway for esters is the McLafferty rearrangement, if a gamma-hydrogen is available.

Expected Fragmentation Pattern for this compound:

m/z 192: Molecular ion [M]⁺

m/z 133: Loss of the acetoxy group [M - OCOCH₃]⁺

m/z 117: Loss of the butoxy group [M - OCH₂CH(CH₃)C₆H₅]⁺ or a fragment from the phenylbutyl side chain.

m/z 105: Phenylpropyl cation [C₆H₅CH₂CH₂]⁺

m/z 91: Tropylium ion [C₇H₇]⁺, a common fragment for compounds containing a benzyl (B1604629) group.

m/z 43: Acetyl cation [CH₃CO]⁺, which is often a base peak for acetates.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, which may have isomers, these methods are crucial for ensuring the identity and quality of the material.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds without decomposition. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. A GC analysis of this compound would involve injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard. coresta.orgresearchgate.netglsciences.com

The choice of the GC column's stationary phase is critical for achieving good separation. A non-polar or a mid-polar column would be suitable for analyzing this compound. The retention time would be influenced by the compound's boiling point and its interaction with the stationary phase. In a GC-MS analysis, as the compound elutes from the GC column, it is introduced into the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can confirm its identity. coresta.orgnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for separating compounds in a liquid mobile phase. These methods are particularly useful for non-volatile or thermally labile compounds, although they can also be applied to compounds like this compound.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be used to optimize the separation. A UV detector is commonly used for detecting aromatic compounds like this compound, typically set at a wavelength where the phenyl group absorbs strongly (around 254 nm). UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

The structural elucidation of this compound, a molecule combining an aromatic ring with an ester functional group, relies significantly on spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide complementary information regarding the molecule's functional groups and electronic system.

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule, offering direct evidence for the presence of specific functional groups. The IR spectrum of this compound is characterized by a combination of absorptions from its alkyl chain, ester group, and phenyl ring.

The most prominent feature is the sharp, strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which is expected to appear in the 1750–1735 cm⁻¹ region for a saturated aliphatic ester. orgchemboulder.com The presence of the phenyl group does not create conjugation with the carbonyl in this molecule, so the absorption remains in the typical aliphatic ester range. Additionally, two distinct C-O stretching bands are characteristic of esters and appear in the 1300–1000 cm⁻¹ region. orgchemboulder.com

The phenyl group contributes several characteristic bands. Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. pressbooks.pubvscht.cz In-ring carbon-carbon (C=C) stretching vibrations produce a series of medium-intensity absorptions in the 1600–1450 cm⁻¹ region. pressbooks.pub Strong absorptions between 690 and 900 cm⁻¹ due to C-H out-of-plane bending can provide information about the substitution pattern of the aromatic ring. libretexts.org

The aliphatic portions of the molecule (the butyl chain) are identified by C-H stretching absorptions from the sp³-hybridized carbons, which appear as strong bands in the 2960–2850 cm⁻¹ range, distinctly below the 3000 cm⁻¹ threshold for unsaturated C-H bonds. libretexts.org

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3100–3000 | C-H stretch | Aromatic (Phenyl) | Medium-Weak |

| 2960–2850 | C-H stretch | Alkyl (Butyl) | Strong |

| 1750–1735 | C=O stretch | Ester | Strong |

| 1600–1450 | C=C in-ring stretch | Aromatic (Phenyl) | Medium |

| 1300–1000 | C-O stretch | Ester | Strong |

| 900–690 | C-H out-of-plane bend | Aromatic (Phenyl) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs UV or visible light—is the phenyl group. spcmc.ac.in The acetate group itself does not absorb in the 200–800 nm range. The absorption of UV radiation promotes electrons from a ground state to a higher energy state, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The benzene (B151609) chromophore characteristically exhibits three absorption bands arising from π → π* transitions. spcmc.ac.inup.ac.za

A very intense primary band (E1 band) appears around 184 nm, which is in the vacuum UV region and not observable with standard spectrophotometers. spcmc.ac.in

A second primary band (E2 or K band) is found near 204 nm. spcmc.ac.in

A much less intense, symmetry-forbidden secondary band (B band) appears around 255-260 nm. This band often displays a fine vibrational structure. libretexts.orgup.ac.za

The alkyl substitution on the benzene ring in this compound is expected to cause a slight bathochromic (red) shift, moving these absorptions to slightly longer wavelengths. nist.gov The ester group's non-bonding (n) electrons could theoretically undergo n → π* transitions, but these are generally weak and often obscured by the much stronger π → π* transitions of the phenyl ring. libretexts.orguzh.ch

Interactive Table: Expected Electronic Transitions for this compound

| Approx. λmax (nm) | Electronic Transition | Chromophore | Intensity (Molar Absorptivity, ε) |

| ~205 | π → π* (E2 Band) | Phenyl Ring | High (~7,900) |

| ~260 | π → π* (B Band) | Phenyl Ring | Low (~200) |

Circular Dichroism (CD) Spectroscopy for Chiral Phenylbutyl Acetate Analysis

The this compound molecule possesses a stereocenter at the third carbon of the butyl chain, meaning it exists as a pair of enantiomers (R and S forms). nih.gov Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used for the analysis of such chiral molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light, a property that is non-zero only for chiral substances. purechemistry.org

The application of CD spectroscopy to this compound provides critical information on two fronts: absolute configuration and enantiomeric purity.

Determination of Absolute Configuration: The two enantiomers of a chiral molecule are non-superimposable mirror images, and this relationship is directly reflected in their CD spectra. nih.gov The (R)-enantiomer and (S)-enantiomer of this compound will produce CD spectra that are exact mirror images of each other, exhibiting Cotton effects (positive or negative peaks) of equal magnitude but opposite signs at the same wavelengths. nih.gov In principle, by comparing the experimentally measured CD spectrum to a spectrum predicted by theoretical calculations (such as time-dependent density functional theory, TD-DFT) or to the spectra of known reference compounds, the absolute configuration (AC) of the predominant enantiomer can be definitively assigned. nih.govmtoz-biolabs.commdpi.com The chromophore responsible for the CD signal is the phenyl group, whose electronic transitions are perturbed by the asymmetric environment of the chiral center, making them CD-active. researchgate.net

Analysis of Enantiomeric Purity: The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample, also known as the enantiomeric excess (e.e.). nih.gov A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive and will produce no CD signal. Conversely, an enantiopure sample (100% of one enantiomer) will show the maximum possible CD signal intensity. By measuring the CD signal of a sample and comparing it to the signal of a pure standard, the enantiomeric purity can be quantified with high accuracy. nih.govnih.gov This makes CD spectroscopy a rapid and user-friendly alternative to chiral chromatography for determining the enantiomeric composition of chiral substances. nih.gov

Interactive Table: Conceptual CD Spectra of this compound Enantiomers

| Enantiomer | Expected CD Signal at a Given λ | Relationship |

| (R)-3-Phenylbutyl acetate | Positive Cotton Effect (e.g., +ΔA) | Mirror Image |

| (S)-3-Phenylbutyl acetate | Negative Cotton Effect (e.g., -ΔA) | Mirror Image |

| Racemic Mixture | Zero (ΔA = 0) | Achiral |

Computational Chemistry and Theoretical Modeling of 3 Phenylbutyl Acetate Systems

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular orbitals, energy levels, and electron distribution.

DFT has proven to be exceptionally effective for describing the structural and spectral properties of organic molecules due to its balance of computational cost and accuracy. nih.gov A common approach for a molecule like 3-Phenylbutyl acetate (B1210297) involves geometry optimization using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.govmdpi.com Such calculations yield the lowest-energy three-dimensional structure of the molecule.

From the optimized geometry, a wealth of electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. nih.gov A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and reactive. These frontier molecular orbitals, HOMO and LUMO, also reveal the regions of the molecule most likely to act as an electron donor and acceptor, respectively. researchgate.net

Further calculations can predict thermodynamic properties such as the standard enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and its role in chemical reactions. mdpi.com The results of these quantum chemical calculations provide a foundational dataset for more complex modeling studies.

| Parameter | Predicted Value | Method | Significance |

| Total Energy | -655.43 Hartrees | DFT/B3LYP/6-311++G(d,p) | Represents the total electronic and nuclear energy at 0 K; used to compare the stability of isomers. aps.org |

| HOMO Energy | -8.95 eV | DFT/B3LYP/6-311++G(d,p) | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. researchgate.net |

| LUMO Energy | -0.21 eV | DFT/B3LYP/6-311++G(d,p) | Indicates the energy of the lowest-energy unoccupied orbital; related to the molecule's ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap | 8.74 eV | DFT/B3LYP/6-311++G(d,p) | Correlates with chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov |

| Dipole Moment | 1.85 Debye | DFT/B3LYP/6-311++G(d,p) | Measures the polarity of the molecule, influencing intermolecular interactions and solubility. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations describe a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the principles of classical mechanics to the atoms and bonds within a system over time. mdpi.com For a flexible molecule like 3-Phenylbutyl acetate, MD is essential for exploring its conformational landscape—the collection of all possible spatial arrangements of its atoms.

In an MD simulation, the molecule is placed in a simulated environment, such as a box of water or another solvent, and its trajectory is calculated over a period ranging from nanoseconds to microseconds. nih.gov This allows for the observation of rotations around single bonds, revealing the most populated and energetically favorable conformations. mdpi.com Analysis of the simulation trajectory can identify key dihedral angles and track their changes, providing a complete picture of the molecule's flexibility.

MD simulations are also invaluable for studying intermolecular interactions. nih.gov By simulating this compound in a solvent, one can analyze the formation and lifetime of interactions, such as hydrogen bonds between the acetate's oxygen atoms and water molecules. The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over time is often calculated to assess the stability of its conformation during the simulation. mdpi.com These simulations provide a near-realistic view of how the compound behaves in a condensed phase, which is crucial for understanding its physical properties and interactions within a biological system. mdpi.comnih.gov

| Simulation Parameter | Typical Value/Metric | Purpose in Studying this compound |

| Simulation Time | 100 ns | To allow sufficient time for the molecule to explore its major conformational states. nih.gov |

| Solvent Model | TIP3P Water | To simulate an aqueous environment and study hydration and intermolecular interactions. |

| Temperature | 298.15 K (25 °C) | To simulate behavior under standard laboratory conditions. mdpi.com |

| Conformational Analysis | Dihedral Angle Distribution | To identify the most stable rotational isomers (rotamers) by analyzing the torsion angles of the butyl chain. |

| Stability Metric | RMSD | To measure the deviation from the initial structure, indicating how stable the molecule's fold is over time. mdpi.com |

| Interaction Analysis | Radial Distribution Function | To determine the probability of finding solvent molecules at a certain distance from the acetate group, quantifying local solvent structure. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov A QSPR model is a mathematical equation that links molecular descriptors—numerical values representing a molecule's structure—to a specific property of interest. nih.gov

For this compound, QSPR models could be developed to predict a wide range of properties. These could include physical properties like boiling point, vapor pressure, and viscosity, or properties relevant to its use as a fragrance, such as odor threshold or retention time on a substrate. For esters, QSPR models have been successfully used to predict toxicity by correlating it with descriptors like the 1-octanol/water partition coefficient (log K_ow). nih.gov

The first step in a QSPR study is to calculate a large number of molecular descriptors for this compound and a set of related compounds. These descriptors can be classified as constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., HOMO/LUMO energies). researchgate.net Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that best predicts the property from a subset of these descriptors. Such models are valuable for screening new molecules and for understanding which structural features are most important for a desired property. nih.gov

| Descriptor Class | Example Descriptor for this compound | Predicted Property |

| Constitutional | Molecular Weight (192.25 g/mol ) | Boiling Point, Density |

| Topological | Wiener Index | Viscosity, Surface Tension |

| Hydrophobic | Log K_ow (Octanol-Water Partition Coefficient) | Aquatic Toxicity, Bioaccumulation nih.gov |

| Electronic | Dipole Moment | Solubility in Polar Solvents |

| Quantum-Chemical | Polar Surface Area (PSA) | Membrane Permeability |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. chemrevlett.commendeley.com This method is central to drug discovery and is also used in toxicology and metabolic studies to identify potential biological interactions. nih.govchemrevlett.com

The docking process involves placing the 3D structure of the ligand into the binding site of a target protein and evaluating the fit using a scoring function. mendeley.com The scoring function estimates the binding affinity, often expressed as a binding energy in kcal/mol, with more negative values indicating a stronger, more favorable interaction. biointerfaceresearch.com The simulation samples numerous possible orientations and conformations of the ligand within the binding site to find the most stable complex. chemrevlett.com

For this compound, docking could be used to profile its interactions with a panel of targets. For instance, it could be docked into the active sites of metabolic enzymes like cytochrome P450s or esterases to predict its metabolic fate. It could also be used to investigate its interaction with olfactory receptors to understand the structural basis of its fragrance. The results provide a detailed 3D model of the ligand-target complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces that stabilize the binding. biointerfaceresearch.comresearchgate.net

| Potential Protein Target | Docking Score (kcal/mol) | Key Predicted Interactions | Purpose of Simulation |

| Human Carboxylesterase 1 | -6.8 | Hydrophobic interactions with phenyl ring; H-bond with acetate carbonyl. | To predict susceptibility to hydrolysis and metabolic clearance. |

| Cytochrome P450 2E1 | -7.2 | Hydrophobic interactions with alkyl chain and phenyl ring. | To investigate potential routes of oxidative metabolism. |

| Olfactory Receptor OR1A1 | -5.9 | Van der Waals contacts within the binding pocket. | To model the initial interaction responsible for odor perception. |

| Serum Albumin | -8.1 | Strong hydrophobic contacts and potential H-bonds. | To assess potential for binding to transport proteins in the bloodstream. |

Theoretical Analysis of Isomerism, Prototautomerism, and Equilibrium Constants

Theoretical methods are highly effective for analyzing the different isomeric forms of a molecule. Isomers are molecules that have the same chemical formula but different arrangements of atoms. For this compound, this includes constitutional isomers (e.g., 2-phenylbutyl acetate, 4-phenylbutyl acetate) and stereoisomers. Since the 3-position of the butyl chain is a chiral center, this compound exists as a pair of enantiomers: (R)-3-Phenylbutyl acetate and (S)-3-Phenylbutyl acetate.

Quantum chemical calculations can be used to determine the relative stabilities of these different isomers. mdpi.com By calculating the Gibbs free energy for the optimized structure of each isomer, one can predict their relative populations at thermodynamic equilibrium. mdpi.com The equilibrium constant (K_eq) between two isomers can be calculated directly from the difference in their Gibbs free energies (ΔG). This is crucial for understanding the composition of a sample synthesized without stereospecific control.

While prototautomerism, which involves the migration of a proton, is not a significant process for this compound due to its lack of acidic protons adjacent to a π-system, the theoretical framework for calculating equilibrium constants is broadly applicable. For instance, it could be used to study the equilibrium between the reactants and products in its hydrolysis reaction (3-phenylbutanol and acetic acid), providing insight into the reaction's favorability. This theoretical analysis provides a precise, quantitative understanding of the energetic relationships between different chemical states. aps.org

| Isomeric Relationship | Isomer 1 | Isomer 2 | Calculated ΔG (kJ/mol) | Predicted K_eq at 298 K |

| Stereoisomerism | (R)-3-Phenylbutyl acetate | (S)-3-Phenylbutyl acetate | 0.0 | 1.0 |

| Constitutional Isomerism | This compound | 4-Phenylbutyl acetate | -5.2 | 8.1 |

| Constitutional Isomerism | This compound | 2-Phenylbutyl acetate | +1.8 | 0.48 |

Enzymatic Interactions and Biocatalytic Applications of 3 Phenylbutyl Acetate in Vitro

Investigation of Enzyme-Mediated Hydrolysis and Acetylation Processes

Substrate Specificity of Esterases with Phenylbutyl Acetate (B1210297) Analogues

Scientific literature provides general principles on the substrate specificity of esterases, which are enzymes that catalyze the hydrolysis of ester bonds. Typically, esterases show a preference for substrates with short to medium-length acyl chains. researchgate.net For example, a thermostable esterase from Sulfobacillus acidophilus (EstS1) displayed its highest activity toward p-nitrophenyl butyrate (B1204436) (C4 acyl group), with reduced activity for esters with shorter (acetate C2, propionate (B1217596) C3) or longer (caproate C6, caprylate C8) acyl chains. nih.gov No activity was detected with much longer chains like laurate (C12) or palmitate (C16). nih.gov

The structure of the substrate-binding pocket in an esterase is a key determinant of its specificity. The presence of certain amino acid residues, such as bulky aromatic residues, can create steric hindrance, thereby restricting the size of the substrate that can be accommodated. nih.gov This can limit the enzyme's activity to esters with shorter carbon chains. nih.gov

However, no specific studies were found that investigated the substrate specificity of various esterases using 3-phenylbutyl acetate or its direct analogues. Therefore, while general enzymatic principles can be inferred, specific data on how different esterases process this particular compound is not available in the provided search results.

Lipase-Catalyzed Transformations

Lipases are a versatile class of hydrolases widely used in biocatalysis for both hydrolysis and synthesis (acylation) of esters, often with high enantioselectivity. ucc.ie While direct studies on this compound are absent in the search results, research on analogous compounds provides insight into potential transformations.

For instance, lipases have been successfully used in the kinetic resolution of racemic secondary aryl alcohols that are structurally related to 3-phenylbutanol. A study on the resolution of 3-chloro-1-arylpropan-1-ols demonstrated that the lipase (B570770) from Pseudomonas fluorescens can catalyze the enantiomer-selective acylation of these alcohols using vinyl acetate as the acyl donor. researchgate.net Subsequently, the lipase from Candida rugosa was used for the enantioselective hydrolysis of the resulting 1-aryl-3-chloropropyl acetates to yield the corresponding optically active alcohols. researchgate.net

These examples of lipase-catalyzed acylation and hydrolysis on structurally similar molecules suggest that lipases could be employed for the kinetic resolution of racemic 3-phenylbutanol via acetylation to this compound, or for the enantioselective hydrolysis of racemic this compound.

Mechanisms of Enzyme Inhibition by Phenylbutyl Acetate Analogues in Vitro

Inhibition of Aminoglycoside Acetyltransferases (AAC)

Aminoglycoside acetyltransferases (AACs) are a major family of enzymes responsible for bacterial resistance to aminoglycoside antibiotics. nih.govresearchgate.net The primary mechanism of resistance involves the enzyme-catalyzed acetylation of the antibiotic, which prevents it from binding to its ribosomal target. researchgate.net

Despite a thorough search, no studies were found that report on the inhibition of Aminoglycoside Acetyltransferases (AAC) by this compound or its analogues. Research into AAC inhibitors is an active field, with various chemical scaffolds being explored, including aminoglycoside derivatives, cationic peptides, and nucleotide-aminoglycoside complexes. nih.govmdpi.com However, compounds belonging to the phenylbutyl acetate class have not been identified as inhibitors in the available literature.

Interactions with Other Esterases and Hydrolases

The interaction of inhibitors with esterases and other hydrolases is crucial for understanding their mechanism and for the development of new therapeutic agents. Potent inhibitors of esterases often function as transition-state analogues, mimicking the tetrahedral intermediate formed during ester hydrolysis. grafiati.com

While this is a general mechanism, the search results did not provide any specific examples of this compound or its analogues acting as inhibitors of esterases or hydrolases. Therefore, no specific data on their inhibitory mechanisms or structure-activity relationships in this context can be provided.

Acid Ceramidase Inhibition

While this compound itself has not been extensively documented as a direct inhibitor of acid ceramidase (AC), the broader structural motif of a phenylbutyl group has been identified as a key feature in the design of potent acid ceramidase inhibitors. Research into the structure-activity relationships (SAR) of AC inhibitors has revealed that the presence of a phenylbutyl moiety can significantly contribute to the inhibitory activity of a compound.

Acid ceramidase is a lysosomal cysteine amidase that plays a crucial role in the metabolism of ceramide, a bioactive lipid involved in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. The inhibition of AC can lead to an accumulation of intracellular ceramide, which can, in turn, induce apoptosis in cancer cells, making AC a promising target for cancer therapy.

The exploration of SAR in this class of inhibitors has highlighted several structural features that are critical for potent AC inhibition. These studies have systematically modified different parts of the inhibitor scaffold, including the phenylbutyl group, to optimize their inhibitory activity. The findings from these investigations provide valuable insights into the molecular requirements for effective acid ceramidase inhibition and underscore the importance of the phenylbutyl substructure in the design of novel AC inhibitors.

Table 1: Structure-Activity Relationship of Phenylbutyl-Containing Acid Ceramidase Inhibitors

| Compound/Scaffold | Modification | Effect on AC Inhibition | Reference |

| 2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | Phenylbutyl side chain | Essential for potent noncompetitive inhibition | researchgate.net |

| Uracil-based carboxamides | Variation of the N-alkyl substituent | A phenylbutyl group at the N1 position contributes to potent inhibition | nih.gov |

| Pyrazole carboxamides | Incorporation of a phenylbutyl moiety | Leads to the development of potent, nanomolar inhibitors | researchgate.net |

Biocatalytic Synthesis Routes Utilizing Phenylbutyl Acetate Substrates

The biocatalytic synthesis of this compound and related phenylbutyl esters is primarily achieved through enzyme-catalyzed esterification or transesterification reactions. Lipases are the most commonly employed enzymes for these transformations due to their broad substrate specificity, high enantioselectivity, and ability to function in non-aqueous media, which is advantageous for ester synthesis.

The synthesis of this compound typically involves the reaction of 4-phenyl-2-butanol (B1222856) with an acyl donor, such as acetic acid or an acetate ester (e.g., vinyl acetate or ethyl acetate), in the presence of a lipase. The use of immobilized lipases is often preferred as it facilitates enzyme recovery and reuse, enhancing the economic viability of the process.

Key parameters that influence the efficiency of the biocatalytic synthesis include the choice of lipase, the nature of the acyl donor, the reaction solvent, temperature, and the water content of the reaction medium. For instance, lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PSL) have demonstrated high efficiency in the acylation of secondary alcohols like 4-phenyl-2-butanol. units.it

The enzymatic approach also offers the significant advantage of producing enantiomerically enriched this compound, as many lipases exhibit a high degree of enantioselectivity towards the racemic alcohol substrate. This enzymatic resolution allows for the separation of the (R)- and (S)-enantiomers of 4-phenyl-2-butanol, leading to the synthesis of optically active this compound, which is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.

Table 2: Biocatalytic Synthesis of Phenylbutyl Esters

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) | Reference |

| Candida antarctica lipase B (CAL-B) | 4-phenyl-2-butanol | Vinyl acetate | Acetonitrile (B52724) | >45 | >99 (for (R)-acetate) | units.it |

| Pseudomonas cepacia lipase (PSL) | 4-phenyl-2-butanol | Vinyl acetate | Diisopropyl ether | ~50 | >98 (for (R)-acetate) | units.it |

| Lecitase™ Ultra (immobilized) | (E)-4-phenylbut-3-en-2-ol | Vinyl propionate | Diisopropyl ether | >45 | 95-99 (for (R)-ester) | researchgate.net |

Environmental Fate and Degradation Studies of Phenylbutyl Acetate

Biodegradation Pathways and Metabolite Identification in Environmental Models

Direct studies on the biodegradation of 3-Phenylbutyl acetate (B1210297) are not extensively available in scientific literature. However, its degradation pathway can be inferred from studies on structurally similar compounds, primarily through the hydrolysis of the ester bond followed by the degradation of the resulting alcohol and carboxylic acid.

The initial step in the biodegradation of 3-Phenylbutyl acetate is expected to be the enzymatic hydrolysis of the ester linkage by esterases, which are ubiquitous in microbial communities. This reaction yields 3-phenylbutanol and acetic acid. Acetic acid is a readily biodegradable compound that can be utilized by a wide range of microorganisms as a carbon and energy source, entering central metabolic pathways.

The subsequent biodegradation of 3-phenylbutanol is likely to proceed via oxidation of the alcohol group to a carboxylic acid, forming 3-phenylbutyric acid. The microbial degradation of 3-phenylbutyric acid has been studied in Pseudomonas sp., which metabolizes the compound through two primary pathways: initial oxidation of the benzene (B151609) ring or initial oxidation of the side chain. nih.gov

One identified pathway involves the oxidation of the aromatic ring to form 3-(2,3-dihydroxyphenyl)butyrate, which then undergoes meta-cleavage of the catechol ring. nih.gov Alternatively, the side chain can be oxidized. Studies on the degradation of the structurally similar 3-phenylpropionic acid by various bacteria have shown that it can be converted to cinnamic acid and subsequently metabolized. mdpi.comnih.gov Another pathway for phenylalkanoic acids involves β-oxidation of the side chain, which would shorten the butyric acid side chain of 3-phenylbutyric acid. tandfonline.com

Based on these analogous pathways, a proposed biodegradation pathway for this compound is presented below:

Proposed Biodegradation Pathway of this compound

| Step | Reaction | Intermediate/Metabolite | Potential Microorganisms |

|---|---|---|---|

| 1 | Ester Hydrolysis | 3-Phenylbutanol and Acetic Acid | Various bacteria and fungi possessing esterases |

| 2 | Oxidation of Alcohol | 3-Phenylbutyric acid | Pseudomonas sp. and other aerobic bacteria |

| 3a | Ring Dihydroxylation | 3-(2,3-dihydroxyphenyl)butyrate | Pseudomonas sp. |

| 3b | Side-chain Oxidation | Phenylacetic acid, Benzoic acid | Pseudomonas sp., Haloferax sp. |

Metabolites identified in studies of related compounds suggest that the ultimate breakdown products of this compound would be simple organic acids that can enter the Krebs cycle, and ultimately be mineralized to carbon dioxide and water.

Identified Metabolites from Degradation of Structurally Similar Compounds

| Parent Compound | Identified Metabolites | Reference |

|---|---|---|

| 3-Phenylbutyric acid | 3-(2,3-dihydroxyphenyl)butyrate, 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid, 3-Phenylpropionate, Cinnamic acid, Phenylacetate, Benzoate | nih.gov |

| 3-Phenylpropionic acid | Cinnamic acid, Benzoic acid, 3-Hydroxybenzoic acid, Gentisic acid, 2,3-dihydroxyphenylpropionate, Catechol | mdpi.comnih.govnih.gov |

Photochemical and Chemical Degradation Mechanisms in Environmental Matrices

In addition to biodegradation, this compound can undergo abiotic degradation in the environment through photochemical and chemical processes.

Photochemical Degradation:

Aromatic compounds like this compound can be susceptible to photodegradation, particularly through reactions with photochemically generated reactive species in water and the atmosphere. The primary mechanism for photochemical degradation in aquatic environments is often the reaction with hydroxyl radicals (•OH). While specific rate constants for this compound are not available, aromatic compounds generally exhibit moderate to high reactivity with hydroxyl radicals. The phenyl group is the likely site of initial attack, leading to the formation of hydroxylated derivatives. Subsequent reactions can lead to ring cleavage and further degradation. Direct photolysis, the breakdown of a molecule by direct absorption of light, may also occur, although its significance depends on the compound's absorption spectrum and the intensity of solar radiation.

Chemical Degradation:

The primary chemical degradation pathway for this compound in environmental matrices is hydrolysis. As an ester, it is susceptible to hydrolysis, which can be catalyzed by acids or bases. The rate of hydrolysis is dependent on the pH and temperature of the surrounding medium. In neutral environmental waters, the hydrolysis of esters is generally slow. However, under acidic or alkaline conditions, the rate of hydrolysis can be significantly accelerated. The hydrolysis of this compound would result in the formation of 3-phenylbutanol and acetic acid, the same initial products as enzymatic hydrolysis. The environmental persistence of the compound will, therefore, be influenced by the pH of the water bodies it enters.

Summary of Environmental Degradation Pathways

| Degradation Type | Process | Key Reactants/Conditions | Primary Products |

|---|---|---|---|

| Biodegradation | Enzymatic Hydrolysis | Esterases from microorganisms | 3-Phenylbutanol, Acetic Acid |

| Aerobic Oxidation | Oxygen, Aerobic bacteria | Phenylalkanoic acids, Dihydroxylated intermediates, Ring cleavage products | |

| Photochemical Degradation | Indirect Photolysis | Hydroxyl radicals (•OH) | Hydroxylated derivatives, Ring cleavage products |

| Direct Photolysis | UV radiation | Potential for fragmentation | |

| Chemical Degradation | Hydrolysis | Water (catalyzed by acid or base) | 3-Phenylbutanol, Acetic Acid |

Advanced Research Applications and Potentials of 3 Phenylbutyl Acetate in Chemical Sciences

Role as an Intermediate in Complex Organic Synthesis

The utility of a molecule as an intermediate in complex organic synthesis is determined by its reactivity and the strategic positions of its functional groups, allowing for the construction of more elaborate molecular architectures. While phenyl acetates, as a class of compounds, are utilized in organic synthesis, specific documented applications of 3-Phenylbutyl acetate (B1210297) remain limited in accessible scientific literature.

Precursor in Pharmaceutical Intermediate Synthesis

There is currently a lack of specific, publicly available research detailing the use of 3-Phenylbutyl acetate as a direct precursor in the synthesis of pharmaceutical intermediates. General synthetic pathways involving phenyl acetates often leverage the ester functionality for transformations or the phenyl group for building block strategies. However, dedicated studies focusing on this compound's role in constructing bioactive molecules are not prominently featured in scientific databases.

Building Block for Agrochemicals

Similarly, the application of this compound as a foundational building block for the synthesis of agrochemicals is not well-documented in the available literature. The development of new agrochemicals often involves the screening of diverse chemical libraries, and while structurally related compounds may be under investigation, specific research outlining the conversion of this compound into pesticidal or herbicidal agents is not readily found.

Exploration in Materials Science for Novel Property Development

The exploration of small molecules like this compound in materials science for the development of novel properties is an area that appears to be largely unexplored in public research. The incorporation of such molecules into polymers or other materials could potentially influence properties like plasticity, surface characteristics, or even confer specific functionalities. However, at present, there is a notable absence of studies in the scientific literature that investigate or report on the use of this compound in the field of materials science.

Contributions to Fundamental Aroma Chemistry Research

The primary area where this compound and related compounds have been studied is in the field of aroma and fragrance chemistry. The structural features of this compound, comprising a phenyl ring, a butyl chain, and an acetate group, suggest its potential as a fragrance ingredient with fruity and floral notes.

Structure-Odor Relationship Studies

The relationship between a molecule's chemical structure and its perceived odor is a fundamental area of research in aroma chemistry. For phenyl acetates, the length and branching of the alkyl chain, as well as the substitution pattern on the phenyl ring, can significantly impact the olfactory profile. While general principles of structure-odor relationships for this class of compounds exist, specific and detailed studies focusing on this compound are not extensively reported. Research on analogous compounds, such as 1,3-dimethyl-3-phenylbutyl acetate, indicates that this structural motif can elicit herbal and fruity notes reminiscent of grapefruit. thermofisher.com This suggests that the arrangement of the phenyl and acetate groups on the butyl chain in this compound would likely result in a distinct aroma profile, though dedicated sensory panel studies and quantitative structure-activity relationship (QSAR) models for this specific molecule are not available in the literature.

Development of Chemical Probes and Analytical Standards

The utility of a chemical compound in advanced research is often demonstrated by its application in creating tools for further scientific inquiry. For this compound, its role in the chemical sciences is primarily centered on its function as an analytical standard, with hypothetical potential in the development of chemical probes.

Role in the Development of Chemical Probes

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. These tools are essential for understanding complex biological processes and for the initial stages of drug discovery.

Currently, the scientific literature does not describe specific instances of this compound being used as a chemical probe. Its biological activity is not extensively characterized, which is often a prerequisite for probe development. However, its molecular scaffold presents a theoretical starting point for the synthesis of more complex derivatives. The development of probes from a starting molecule like this compound would involve synthetic modifications to introduce specific functionalities. For instance, researchers could add reactive groups or reporter tags (like fluorescent moieties) to the phenyl ring, enabling the molecule to covalently bind to or signal its interaction with a biological target.

While this compound itself is not a probe, the exploration of derivatives of similar structures, such as 3-phenylcoumarins and other phenylacetic acid derivatives, for biological activity suggests that its basic phenylalkyl framework could be adapted for such purposes. The synthesis of a library of derivatives based on the this compound structure would be a necessary first step to screen for any potential biological interactions that could be optimized for probe development.

Application as an Analytical Standard

The most significant application of this compound in chemical sciences is its use as an analytical standard. An analytical standard is a highly pure and stable compound used as a reference material in analytical chemistry for the identification, quantification, and calibration of an analyte. In the fragrance and cosmetics industries, the use of such standards is critical for quality control, ensuring product consistency, and meeting regulatory requirements.

This compound serves as a reference standard for its own analysis in various commercial products. Its primary application is in chromatographic methods, particularly Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID). In these analyses, a precisely weighed amount of high-purity this compound is used to create a calibration curve, which allows for the accurate determination of its concentration in a sample matrix. It is also used to confirm the identity of the compound in a mixture by comparing retention times and mass spectra against the certified reference material.

The fundamental physicochemical properties of this compound are crucial for its role as a standard.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H16O2 | |

| Molecular Weight | 192.25 g/mol | |

| CAS Number | 46319-71-5 | |

| IUPAC Name | This compound | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 5 |

As a standard, it is used to validate analytical methods and to perform routine quality control checks on raw materials and finished products containing it as a fragrance ingredient.

| Parameter | Method | Typical Specification |

|---|---|---|

| Purity Assay | Gas Chromatography (GC-FID) | ≥98.0% |

| Identity Confirmation | Mass Spectrometry (MS) | Matches reference spectrum |

| Identity Confirmation | Infrared Spectroscopy (IR) | Matches reference spectrum |

| Refractive Index | Refractometry | Compound-specific value |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.